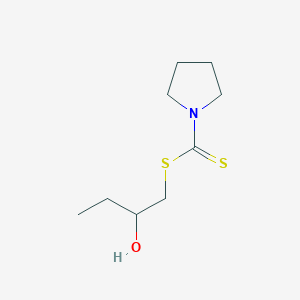
2-Hydroxybutyl pyrrolidine-1-carbodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxybutyl pyrrolidine-1-carbodithioate is a chemical compound that belongs to the class of dithiocarbamates. Dithiocarbamates are known for their wide range of applications in various fields, including agriculture, medicine, and industry. This compound is particularly interesting due to its unique structure, which includes a pyrrolidine ring and a carbodithioate group, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Hydroxybutyl pyrrolidine-1-carbodithioate can be synthesized through a one-pot reaction involving amines, carbon disulfide (CS2), and epoxides. This reaction is typically carried out in ethanol at room temperature, making it a relatively simple and efficient process . The reaction involves the formation of a carbon-sulfur bond, which is a crucial transformation in organic synthesis.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using similar reaction conditions. The use of ultrasound irradiation has been reported to accelerate the reaction, making it more efficient and environmentally friendly . This method allows for the production of the compound in good to excellent yields with high chemo-, regio-, and stereoselectivities.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxybutyl pyrrolidine-1-carbodithioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbodithioate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. These reactions are typically carried out under mild conditions, making them suitable for various applications.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield sulfoxides or sulfones, while reduction reactions can produce thiols. Substitution reactions can lead to the formation of various substituted derivatives of the compound.
Aplicaciones Científicas De Investigación
2-Hydroxybutyl pyrrolidine-1-carbodithioate has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-Hydroxybutyl pyrrolidine-1-carbodithioate involves its interaction with various molecular targets and pathways. The compound can form strong bonds with metal ions, making it useful in chelation therapy and other medical applications. It can also inhibit certain enzymes, leading to its potential use as an anticancer agent .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Hydroxyethyl pyrrolidine-1-carbodithioate
- 2-Hydroxypropyl pyrrolidine-1-carbodithioate
- 2-Hydroxybutyl pyrrolidine-1-carbodithioate
Uniqueness
This compound is unique due to its specific structure, which includes a butyl group. This structural feature provides the compound with distinct chemical and physical properties, making it more versatile in various applications compared to its similar compounds .
Propiedades
Número CAS |
922164-86-1 |
|---|---|
Fórmula molecular |
C9H17NOS2 |
Peso molecular |
219.4 g/mol |
Nombre IUPAC |
2-hydroxybutyl pyrrolidine-1-carbodithioate |
InChI |
InChI=1S/C9H17NOS2/c1-2-8(11)7-13-9(12)10-5-3-4-6-10/h8,11H,2-7H2,1H3 |
Clave InChI |
OTBGYYWJFHOBKJ-UHFFFAOYSA-N |
SMILES canónico |
CCC(CSC(=S)N1CCCC1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amine](/img/structure/B15174643.png)
![N-(2-{[(3-Fluorophenyl)carbamothioyl]amino}ethyl)-N'-methylurea](/img/structure/B15174650.png)
![(3aS,4R,9aS,9bR)-2-(naphthalen-2-yl)-4-[(3-nitrophenyl)carbonyl]-1,3-dioxo-2,3,3a,4,9a,9b-hexahydro-1H-pyrrolo[3,4-a]indolizine-8-carbonitrile](/img/structure/B15174655.png)
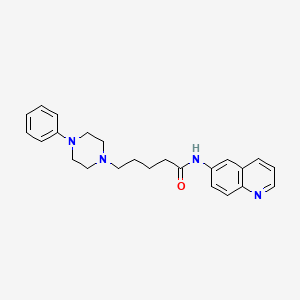
![6-[(2-methylpropan-2-yl)oxycarbonyl]-4,5,7,8-tetrahydro-[1,3]thiazolo[4,5-d]azepine-2-carboxylic acid](/img/structure/B15174662.png)
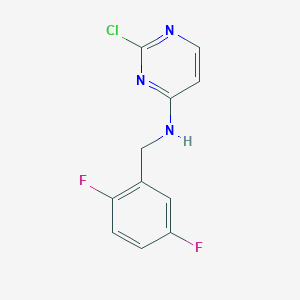
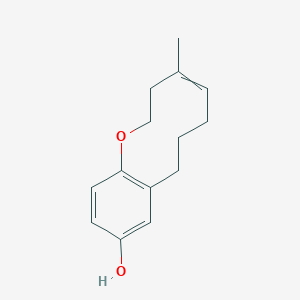
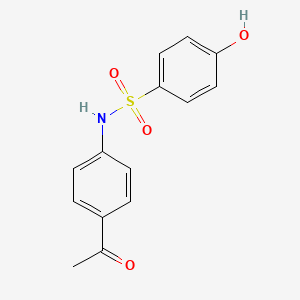
![Benzamide,3-[(dimethylamino)methyl]-N-[(2R)-1,2,3,4-tetrahydro-7-[(5,6,7,8-tetrahydro-7-oxo-1,8-naphthyridin-4-yl)oxy]-2-naphthalenyl]-5-(trifluoroMethyl)-](/img/structure/B15174697.png)

![2-[4-(Diphenylmethyl)piperazine-1-sulfonyl]-N-hydroxyacetamide](/img/structure/B15174709.png)
![N-(2,4-difluorophenyl)-2-(5-methoxy-4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-3-yl)acetamide](/img/structure/B15174729.png)


